molecular formula C2BrF2KO2 B1343305 Potassium 2-bromo-2,2-difluoroacetate CAS No. 87189-16-0

Potassium 2-bromo-2,2-difluoroacetate

Cat. No. B1343305
CAS RN: 87189-16-0
M. Wt: 213.02 g/mol
InChI Key: IDXMRTSGPHLLSP-UHFFFAOYSA-M
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Description

Potassium 2-bromo-2,2-difluoroacetate is a chemical compound that is related to various potassium-containing organofluorine compounds. While the specific compound is not directly studied in the provided papers, the research on similar potassium organofluorine compounds and their reactions can offer insights into its properties and potential reactivity. For instance, potassium bistrifluoroacetates have been studied for their crystal structures and hydrogen bonding characteristics , and potassium alkynyltrifluoroborates have been investigated for their selective hydrogenation properties .

Synthesis Analysis

The synthesis of related potassium organofluorine compounds involves various strategies. For example, potassium fluoride supported on alumina has been used as an efficient dehydrobrominating agent to synthesize bromodifluoromethyl-substituted alkenes . Additionally, the synthesis of alkynyltrifluoroborate from HFC-245fa and BF3·OEt2 has been described, which could be relevant to the synthesis of potassium 2-bromo-2,2-difluoroacetate by analogy .

Molecular Structure Analysis

The molecular structure of potassium organofluorine compounds can be quite complex. For instance, the crystal structure of potassium bistrifluoroacetates has been determined using single-crystal neutron diffraction, revealing the presence of very short hydrogen bonds and emphasizing the covalent nature of the OO bond . Similarly, the crystal structure of a polymeric phenolato-bridged potassium compound with 2-bromo-4,6-dinitrophenolate has been characterized, showing an eleven-coordinate K+ ion . These studies highlight the diverse coordination environments that potassium can adopt in these compounds.

Chemical Reactions Analysis

The reactivity of potassium organofluorine compounds can lead to a variety of chemical transformations. For instance, the potassium enolate of ethyl 4,4,4-trifluoroacetoacetate reacts with 3-bromo-1,1,1-trifluoroacetone to yield multiple products, including a furan derivative upon dehydration . This demonstrates the potential for complex reaction pathways and the formation of cyclic structures in the chemistry of potassium organofluorine compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium organofluorine compounds are influenced by their molecular structures and the nature of their bonding. The study of potassium bistrifluoroacetates revealed single-minimum potentials for hydrogen bond protons, which suggests strong hydrogen bonding and potential implications for the compound's stability and reactivity . The presence of fluorine atoms often imparts unique properties to these compounds, such as increased electronegativity and the ability to engage in strong hydrogen bonding, which can affect their solubility, boiling points, and reactivity.

Scientific Research Applications

Potassium 2-bromo-2,2-difluoroacetate is a chemical compound with the molecular formula C2BrF2KO2 and a molecular weight of 213.02 . It is primarily used in laboratory organic synthesis and in the development of chemicals and pharmaceuticals .

  • Application Summary : This compound is used in the synthesis of ester derivatives, which are widely distributed in natural products, pharmaceuticals, fine chemicals, and other fields . Esterification reactions have become increasingly popular in the photochemical field .
  • Results or Outcomes : The outcomes of these reactions are ester derivatives, which are important building blocks in pharmaceuticals such as clopidogrel, methylphenidate, fenofibrate, travoprost, prasugrel, oseltamivir, eszopiclone, and fluticasone .
    • Application Summary : Potassium 2-bromo-2,2-difluoroacetate is primarily used in laboratory organic synthesis and in the development of chemicals and pharmaceuticals .
    • Methods of Application : The specific methods of application can vary greatly depending on the specific synthesis or development process being undertaken. The compound can be used as a reagent or catalyst in these processes .
    • Results or Outcomes : The outcomes of these processes can include a wide range of organic compounds, many of which have applications in various industries, including pharmaceuticals .
    • Application Summary : Potassium 2-bromo-2,2-difluoroacetate can participate in the hydroxylation reactions of aldehydes and ketones .
    • Methods of Application : The compound can be used as a reagent in these reactions, which involve the addition of a hydroxyl group to an aldehyde or ketone .
    • Results or Outcomes : The outcomes of these reactions are hydroxylated aldehydes or ketones, which have a wide range of applications in organic synthesis .
    • Application Summary : Potassium 2-bromo-2,2-difluoroacetate can be used in the preparation of energy sources .
    • Methods of Application : The specific methods of application can vary depending on the specific energy source being prepared .
    • Results or Outcomes : The outcomes of these processes can include various types of energy sources .
    • Application Summary : Potassium 2-bromo-2,2-difluoroacetate can be used to introduce the CF2 group when synthesising chemical compounds .
    • Methods of Application : The compound can be used as a reagent in these reactions, which involve the addition of a CF2 group to a molecule .
    • Results or Outcomes : The outcomes of these reactions are compounds with a CF2 group, which have a wide range of applications in organic synthesis .
    • Application Summary : Potassium 2-bromo-2,2-difluoroacetate can participate in the photocatalytic synthesis of ester derivatives .
    • Methods of Application : The compound can be used as a reagent in these reactions, which involve the addition of a bromine anion and generate an α-ester radical .
    • Results or Outcomes : The outcomes of these reactions are ester derivatives, which are important building blocks in pharmaceuticals .
    • Application Summary : Potassium 2-bromo-2,2-difluoroacetate can be used to inhibit unwanted chemical reactions .
    • Methods of Application : The specific methods of application can vary depending on the specific reaction being inhibited .
    • Results or Outcomes : The outcomes of these processes can include the successful inhibition of unwanted chemical reactions .

Safety And Hazards

Potassium 2-bromo-2,2-difluoroacetate is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The compound should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

potassium;2-bromo-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrF2O2.K/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXMRTSGPHLLSP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)Br)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BrF2KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635775
Record name Potassium bromo(difluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 2-bromo-2,2-difluoroacetate

CAS RN

87189-16-0
Record name Potassium bromo(difluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium 2-bromo-2,2-difluoroacetate
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Reactant of Route 6
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Citations

For This Compound
3
Citations
TR Tiburcio - 2022 - yorkspace.library.yorku.ca
Chapter 1 Herein we report a protocol for the synthesis of carbamoyl fluorides from secondary amines using inexpensive, and commercially available starting materials. This method …
Number of citations: 2 yorkspace.library.yorku.ca
S Vaas, MO Zimmermann, T Klett… - Drug Design …, 2023 - Taylor & Francis
Introduction Therapeutic peptides are a significant class of drugs in the treatment of a wide range of diseases. To enhance their properties, such as stability or binding affinity, they are …
Number of citations: 2 www.tandfonline.com
H Wang, Y Huang, Q Wu, J Lu, Y Xu… - The Journal of Organic …, 2022 - ACS Publications
A visible-light-promoted difluoromethylation/cyclization of 2-vinyloxy arylalkynes was developed, providing a variety of bis(difluoromethyl)-substituted benzofurans in moderate to good …
Number of citations: 4 pubs.acs.org

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